3-methoxy-6-[4-(1H-pyrazol-5-yl)phenyl]pyridazine
Overview
Description
“3-methoxy-6-[4-(1H-pyrazol-5-yl)phenyl]pyridazine” is a compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using techniques like FTIR and 1H NMR . These techniques help in verifying the structures of the synthesized compounds .
Chemical Reactions Analysis
Pyrazole derivatives are known for their diverse pharmacological effects. They have been synthesized using various chemical reactions, including reactions with chalcones, hydrazines, diazo compounds, and hydrazones under different reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be analyzed using various techniques. For instance, the density of a similar compound was found to be 1.40±0.1 g/cm3 .
Mechanism of Action
The mechanism of action of pyrazole derivatives can be studied using molecular docking studies. For example, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a pyrazole derivative, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Safety and Hazards
The safety and hazards of pyrazole derivatives can be assessed based on their biological activities. For instance, some pyrazole derivatives are known to exhibit cytotoxic efficiency .
Future Directions
Given the broad range of chemical and biological properties of pyrazole derivatives, they have become an important synthon in the development of new drugs . Therefore, future research could focus on developing safer and more effective pyrazole-based drugs for various therapeutic applications.
Properties
IUPAC Name |
3-methoxy-6-[4-(1H-pyrazol-5-yl)phenyl]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-19-14-7-6-12(17-18-14)10-2-4-11(5-3-10)13-8-9-15-16-13/h2-9H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMVDZPRQZLIMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)C3=CC=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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